
(4,4-Difluorocyclohexyl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Difluorocyclohexyl)(phenyl)methanol is an organic compound with the molecular formula C13H16F2O It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and a phenyl group is attached to the methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(phenyl)methanol typically involves the reaction of 4,4-difluorocyclohexanone with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(4,4-Difluorocyclohexyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (4,4-Difluorocyclohexyl)(phenyl)ketone.
Reduction: Formation of (4,4-Difluorocyclohexyl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4,4-Difluorocyclohexyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4,4-Difluorocyclohexyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4,4-Difluorocyclohexyl)methanol
- (4,4-Difluorocyclohexyl)ethanol
- (4,4-Difluorocyclohexyl)propylamine
Uniqueness
(4,4-Difluorocyclohexyl)(phenyl)methanol is unique due to the presence of both a phenyl group and fluorine atoms on the cyclohexane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
分子式 |
C13H16F2O |
|---|---|
分子量 |
226.26 g/mol |
IUPAC名 |
(4,4-difluorocyclohexyl)-phenylmethanol |
InChI |
InChI=1S/C13H16F2O/c14-13(15)8-6-11(7-9-13)12(16)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 |
InChIキー |
XROJEKIZPJGWOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(C2=CC=CC=C2)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
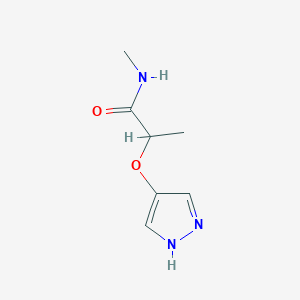
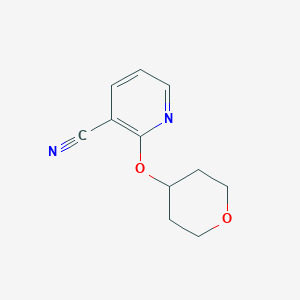
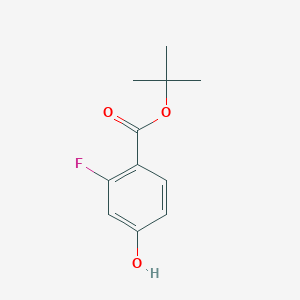
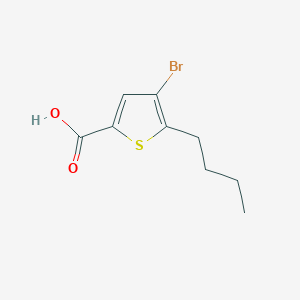
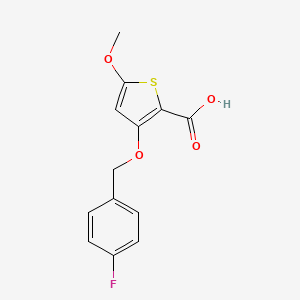

![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)
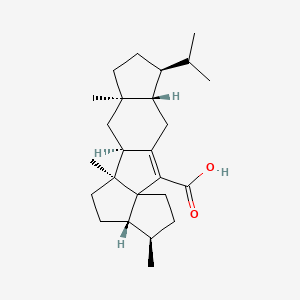
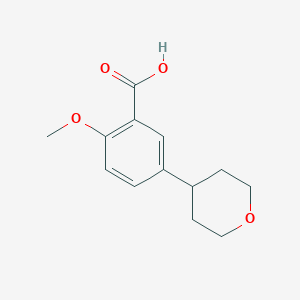
![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)
